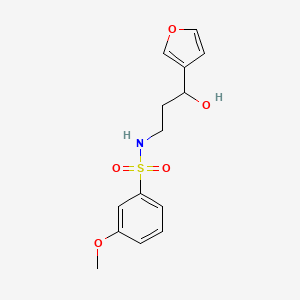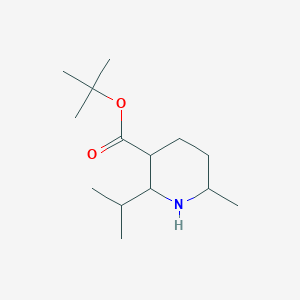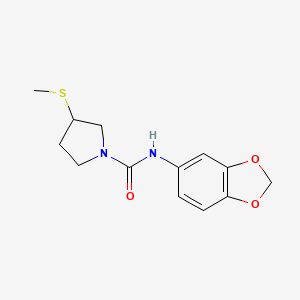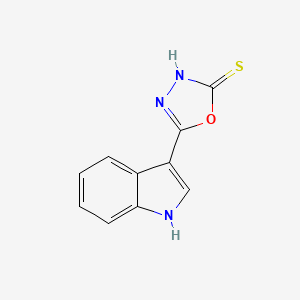![molecular formula C12H12N2O3S B2639746 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide CAS No. 892850-66-7](/img/structure/B2639746.png)
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide” is a compound that is related to a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . These compounds have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
Synthesis Analysis
The synthesis of related compounds involves starting with commercially available reactants . The core unit can be prepared in a straightforward manner . Then, the phenyl rings can be derivatized by lithiation, and their photophysical properties can be adjusted as needed .Molecular Structure Analysis
The molecular structure of related compounds involves a benzo[d][1,3]dioxole core . The obtained fluorescent groups have an absorption range of 403-520 nm and an emission range of 495-665 nm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the preparation of the core unit from commercially available reactants, followed by the derivatization of the phenyl rings by lithiation .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include long fluorescence lifetimes, high photobleaching stability, large Stokes shifts, and small sizes . The obtained fluorescent groups have an absorption range of 403-520 nm and an emission range of 495-665 nm .Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes
A study by Nitta et al. (2008) synthesized and evaluated a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and 3-amino-N-(4-aryltetrahydropyran-4-yl)butanamides as dipeptidyl peptidase IV (DPP-IV) inhibitors. Derivatives with a 6-substituted benzothiazole group showed potent DPP-IV inhibitory activity, highlighting their potential for type 2 diabetes treatment (Nitta et al., 2008).
Diuretic and Uricosuric Activities
Sato et al. (1992) explored substituted 1,3-dioxolo[4,5-f]-1,2-benzisoxazole-6-carboxylic acids and 1,3-dioxolo[4,5-g]-1,2-benzisoxazole-7-carboxylic acids for their diuretic and uricosuric activities in rats. The study found that most benzisoxazole derivatives exhibited potent diuretic activities, with moderate uricosuric activities identified in some compounds (Sato et al., 1992).
PET Radiotracers for Alzheimer's Disease
Gao et al. (2018) synthesized carbon-11-labeled casein kinase 1 (CK1) inhibitors as potential PET radiotracers for imaging Alzheimer's disease. This research represents an application in neurodegenerative disease diagnosis, contributing to understanding and potentially tracking the progression of Alzheimer's disease (Gao et al., 2018).
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, finding them active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some exhibited antimicrobial action (Zablotskaya et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-3-11(15)14-12-13-7-4-8-9(17-6-16-8)5-10(7)18-12/h4-5H,2-3,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDLWPMBHZRQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2639663.png)


![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2639667.png)


![N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide](/img/structure/B2639673.png)
![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)

![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)
![5-Thia-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2639684.png)


